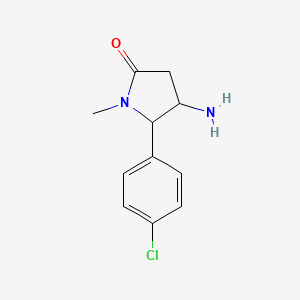

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one

Description

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one (CAS: 1267674-95-2) is a pyrrolidinone derivative with a molecular formula of C₁₁H₁₃ClN₂O and a molecular weight of 224.69 g/mol . The compound features a chlorophenyl substituent at position 5, an amino group at position 4, and a methyl group at position 1 of the pyrrolidin-2-one ring.

Properties

Molecular Formula |

C11H13ClN2O |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one |

InChI |

InChI=1S/C11H13ClN2O/c1-14-10(15)6-9(13)11(14)7-2-4-8(12)5-3-7/h2-5,9,11H,6,13H2,1H3 |

InChI Key |

CXQPTCSGBZTHHU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(CC1=O)N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Chloromethylation and Cyclization

One of the most common approaches involves chloromethylation of a pyrrolidinone precursor followed by cyclization to form the pyrrolidin-2-one core. The process typically involves:

- Starting Material: A substituted pyrrolidin-2-one or a precursor such as methylpyrrolidin-2-one.

- Chloromethylation: Reaction with chloromethylating agents (e.g., chloromethyl methyl ether or paraformaldehyde with hydrochloric acid) under controlled conditions to introduce the chloromethyl group at the 4-position.

- Cyclization: Intramolecular cyclization facilitated by base or acid catalysis to form the pyrrolidin-2-one ring with the chlorophenyl substituent.

This method is supported by patent WO2020178175A1, where chloromethyl-amino-pyridine derivatives are reacted with potassium hydroxide (KOH) in methanol at elevated temperatures (160–200°C) in autoclaves to produce key intermediates. Although this patent focuses on pyridinone derivatives, the methodology can be adapted for pyrrolidinone synthesis by replacing the pyridine ring with pyrrolidinone precursors.

Multi-step Synthesis via Amination and Aromatic Substitution

Another approach involves:

- Preparation of 4-chlorophenyl-substituted pyrrolidinone via aromatic substitution reactions on pre-formed pyrrolidinone rings.

- Amination step: Introduction of the amino group at the 4-position through nucleophilic substitution or reductive amination, often using ammonia or amines under catalytic conditions.

Specific Methods for the Synthesis of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one

Method Based on Intermediates Derived from Chlorophenylpropanol

The synthesis pathway described in patent CN101880261A involves multiple steps:

- Step 1: Synthesis of trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone via reaction of trans-2-amino-1-(4-chlorophenyl)propanol with alkali solutions (e.g., KOH or NaOH) and carbon disulfide (CS₂) at 110°C for 10 hours.

- Step 2: Oxidation of the thiazolidinone intermediate with hydrogen peroxide yields the corresponding oxo-thiazolidinone.

- Step 3: Conversion of this intermediate into the pyrrolidinone derivative involves further oxidation and cyclization steps, ultimately leading to the target compound.

This method emphasizes the importance of controlled reaction conditions, such as temperature, solvent choice (ethanol, methanol, chloroform), and reaction time, to optimize yield and purity.

Method Using Amino-Substituted Pyrrolidinones

Another route involves:

- Preparation of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one derivatives, which can be synthesized via multi-stage reactions starting from itaconic acid and substituted benzylamines, followed by azide formation, reduction, and subsequent hydrolysis or amination.

- Reaction Conditions: Heating at 130°C for 3 hours, followed by purification through chromatography and recrystallization.

This approach is detailed in recent pharmaceutical synthesis literature and involves the use of hazardous reagents like sodium azide, with alternative routes suggested to minimize toxicity.

Catalytic Hydrogenation and Aromatic Substitution

- Hydrogenation of aromatic precursors under catalytic conditions (e.g., palladium or platinum catalysts) can facilitate the addition of amino groups onto aromatic rings, which are then transformed into the pyrrolidinone core via cyclization.

Notes on Reaction Conditions and Precursors

| Method | Precursors | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Chloromethylation & Cyclization | Pyrrolidin-2-one derivatives | Chloromethylating agents, base | 160–200°C, autoclave | Variable | Requires careful control due to exothermicity |

| Amination & Aromatic Substitution | Aromatic halides, amines | NaOH, KOH, CS₂, H₂O₂ | 110°C, 10h | >90% | Multi-step, involves hazardous reagents |

| Azide Reduction & Hydrolysis | Azides, benzylamines | NaN₃, reducing agents | Room temp to 130°C | Moderate to high | Toxic reagents involved |

Summary of Research Findings

- The synthesis of This compound is predominantly achieved via multi-step pathways involving aromatic substitution, cyclization, and oxidation.

- Patents and literature suggest that controlling reaction parameters such as temperature, solvent, and reagent excess is critical for optimizing yields and purity.

- The use of hazardous reagents like sodium azide and strong acids necessitates careful handling and potential development of greener alternatives.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Chlorophenyl Substitutions

- 4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride (CAS: Discontinued, CymitQuimica): Structural Difference: Replacement of the 4-chlorophenyl group with a 3,4-difluorophenyl moiety. Impact: Fluorine's electronegativity increases polarity and may alter solubility and binding affinity compared to the chloro-substituted analog. However, discontinued availability limits direct comparative data .

- 4-Chloro-2-(4-methoxyphenyl)-5-[methyl(1H-pyrrol-1-yl)amino]-3(2H)-pyridazinone (CAS: MFCD00793811): Structural Difference: Pyridazinone core vs. pyrrolidinone, with additional methoxyphenyl and methyl-pyrrolylamino groups.

Functional Group Comparison: Amino-Chloro Derivatives

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives (e.g., K. V. Goswami et al., 2015): Structural Features: Chloro and amino groups on a pyridine scaffold with varied substituents (e.g., -NO₂, -Br). Key Data:

- Molecular Weights : 466–545 g/mol (vs. 224.69 g/mol for the target compound).

- Bioactivity: These derivatives exhibit antimicrobial properties, suggesting that chloro-amino motifs enhance biological activity across scaffolds .

Kinase Inhibitor Analog: PP2 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine)

- Structural Difference: Pyrazolo[3,4-d]pyrimidine core vs. pyrrolidinone in the target compound. Functional Similarity: Both compounds inhibit HcK, but PP2 shows dose-dependent efficacy in TLR9-induced CD23 expression studies (p = 0.0059 at 10 mM) . Key Distinction: PP2’s larger heterocyclic system and t-butyl group may improve binding specificity but reduce solubility compared to the smaller pyrrolidinone derivative.

Table 1: Comparative Properties of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one and Analogs

Key Observations :

Chlorophenyl vs. Fluorophenyl : Chlorine’s hydrophobicity may enhance membrane permeability compared to fluorine’s polar effects.

Nomenclature Caution: The abbreviation "PP2" refers to distinct compounds (pyrrolidinone vs. pyrazolopyrimidine), highlighting the need for precise chemical identifiers .

Biological Activity

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the research findings associated with this compound.

Chemical Structure and Properties

The compound features a pyrrolidinone ring with an amino group and a chlorophenyl substituent. Its molecular formula is CHClNO, and it has a molecular weight of approximately 238.70 g/mol. The presence of the chlorophenyl group is significant as it can influence the compound's reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through interactions with various enzymes and receptors. The compound is believed to modulate neurotransmitter systems and inhibit specific enzyme activities, which can lead to significant biochemical changes in biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in pathways involving protein kinases.

- Receptor Binding: Its structural features suggest a capability to bind to specific receptors, influencing cellular signaling pathways.

Cancer Research

In cancer pharmacology, compounds similar to this compound have been investigated for their ability to inhibit tumor growth. For instance, derivatives have been shown to inhibit protein kinase B (Akt), a critical player in cancer cell survival and proliferation . This suggests that this compound may also possess anticancer properties worth exploring.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one | Dichlorophenyl group | Significant enzyme inhibition potential |

| 4-Amino-5-(phenyl)-1-methylpyrrolidin-2-one | No halogen substitution | Lacks specific receptor binding activity |

| 4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one | Fluorinated substituent | Exhibits diverse pharmacological effects |

This table illustrates how variations in substituents can significantly impact biological activity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For example:

- Step 1 : React 4-chlorophenyl-containing precursors (e.g., substituted benzaldehydes) with methylamine derivatives under acidic or basic conditions.

- Step 2 : Cyclize intermediates using reagents like oxalyl chloride or acetic anhydride, often in anhydrous solvents (e.g., THF or DCM) at 60–80°C .

- Critical Parameters : Control reaction pH to prevent side products (e.g., over-alkylation). Monitor reaction progress via TLC or HPLC. Yield optimization (60–75%) requires inert atmospheres (N₂/Ar) and stoichiometric precision .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemistry and confirm the pyrrolidin-2-one ring conformation. For example, bond angles (C–N: 1.32–1.41 Å) and dihedral deviations (e.g., non-planar ring distortion up to 0.036 Å) .

- Spectroscopy :

- FT-IR : Identify NH₂ (~3260 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) stretches .

- ¹H/¹³C NMR : Assign peaks for the 4-chlorophenyl group (δ 7.2–7.4 ppm aromatic protons) and methyl groups (δ 1.2–1.5 ppm) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic relevance .

- Cytotoxicity Assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ to controls like cisplatin .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and metabolic stability?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., serotonin receptors). Focus on the 4-chlorophenyl group’s hydrophobic interactions and the amino group’s H-bonding .

- ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP450 isoforms) and blood-brain barrier penetration. LogP values >2 indicate lipophilicity but may reduce solubility .

Q. What strategies resolve contradictory data in solubility and stability studies?

- Methodological Answer :

- Solubility Conflicts : Test in multiple solvents (DMSO, PBS, ethanol). If PBS solubility <1 mg/mL, use co-solvents (e.g., cyclodextrins) or salt formation .

- Stability Issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). HPLC-MS identifies degradation products (e.g., hydrolysis of the pyrrolidinone ring) .

Q. How does the 4-chlorophenyl substituent influence bioactivity compared to analogs (e.g., 4-fluoro or 4-methyl derivatives)?

- Methodological Answer :

- Electronic Effects : Chlorine’s electron-withdrawing nature enhances binding to electrophilic enzyme pockets (e.g., cytochrome P450). Compare with fluorine (smaller, polar) or methyl (hydrophobic) analogs .

- Biological Data : For example, 4-Cl analogs show 2–3× higher IC₅₀ against malaria parasites than 4-F derivatives due to improved target engagement .

Q. What advanced techniques elucidate reaction mechanisms during synthesis?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled methylamine to trace incorporation into the pyrrolidinone ring via NMR .

- Kinetic Studies : Monitor intermediates via stopped-flow IR to identify rate-limiting steps (e.g., cyclization vs. amine deprotonation) .

Data Management & Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodological Answer :

- Detailed Records : Include exact reagent grades (e.g., anhydrous DCM vs. technical grade), stirring speeds, and cooling rates (e.g., gradual vs. rapid quenching) .

- Analytical Validation : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIF files in supplementary materials .

Q. Which databases are critical for literature reviews and structural comparisons?

- Methodological Answer :

- PubChem/ChemSpider : Access physicochemical data (e.g., logP, pKa) and analogs .

- Cambridge Structural Database : Compare bond lengths/angles with similar pyrrolidinones .

- Connected Papers : Map citation networks to identify understudied applications (e.g., neuroprotection) .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.